4-(2-Aminoethyl)benzoic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of azo-benzoic acids is described using spectroscopic techniques such as NMR, UV-VIS, and IR, and the molecular structures are optimized using density functional theory methods . Another paper discusses the synthesis of 2-chloro-6-amino-benzoic acid through a multi-step process involving reduction, acylation, oxidation, and hydrolysis, with a total yield of 61.5% and a product purity of 95% after recrystallization . These methods and results provide insight into the possible synthetic routes and challenges that might be encountered when synthesizing 4-(2-Aminoethyl)benzoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for understanding their properties and potential applications. The paper on azo-benzoic acids reports the use of spectroscopic techniques and computational methods to confirm the structures of these compounds . Another study describes the crystal structure of a benzoic acid co-crystal, highlighting the importance of hydrogen bonding in the formation of the crystal lattice . These findings suggest that similar analyses could be applied to 4-(2-Aminoethyl)benzoic acid hydrochloride to determine its molecular structure and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is another area of interest. The chlorination of 4-amino-2-hydroxy-benzoic acid, for example, resulted in unexpected products, demonstrating the complexity of chemical reactions involving these compounds . This suggests that careful consideration must be given to the reaction conditions and potential side reactions when working with 4-(2-Aminoethyl)benzoic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The paper on co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids discusses the solubility of these compounds and the role of co-crystal formation in enhancing solubility . Similarly, the study of 2-Amino-5-chloropyridine–benzoic acid (1/1) provides insights into the hydrogen bonding interactions that can affect the physical properties of these compounds . These studies suggest that the physical and chemical properties of 4-(2-Aminoethyl)benzoic acid hydrochloride could be similarly analyzed to understand its behavior in different environments.
Scientific Research Applications
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Chemical Synthesis : This compound could be used as a building block in the synthesis of other complex molecules. Its structure suggests it could react in ways similar to both amino acids and benzoic acids .
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Peptide Synthesis : It’s mentioned that this compound is suitable for solution phase peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds which are also known as peptide bonds.
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Safety Studies : The compound has certain hazard classifications such as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, indicating it may have applications in studying these effects .
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Chemical Synthesis : This compound could be used as a building block in the synthesis of other complex molecules. Its structure suggests it could react in ways similar to both amino acids and benzoic acids .
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Peptide Synthesis : It’s mentioned that this compound is suitable for solution phase peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds which are also known as peptide bonds.
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Safety Studies : The compound has certain hazard classifications such as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, indicating it may have applications in studying these effects .
Safety And Hazards
4-(2-Aminoethyl)benzoic acid hydrochloride is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
4-(2-aminoethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQLJCQMQXXDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584703 | |
Record name | 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)benzoic acid hydrochloride | |
CAS RN |
60531-36-4 | |
Record name | 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Aminoethyl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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